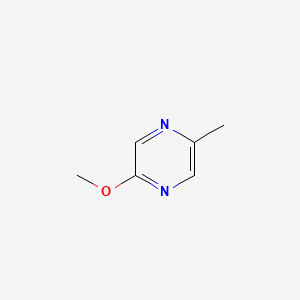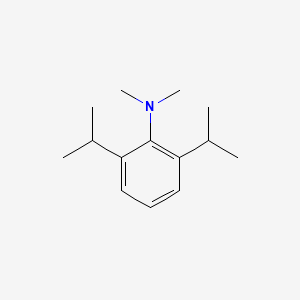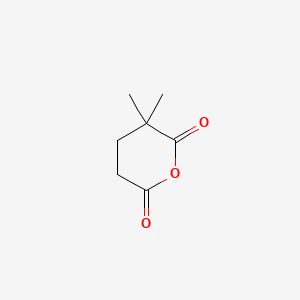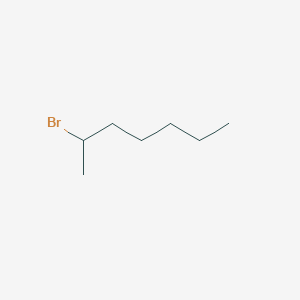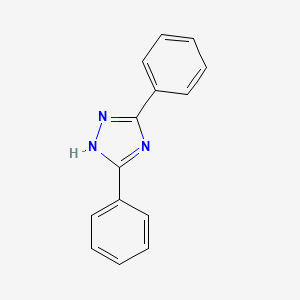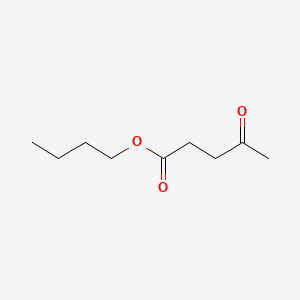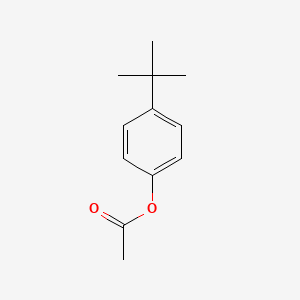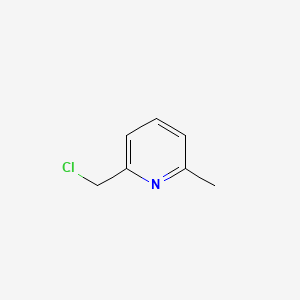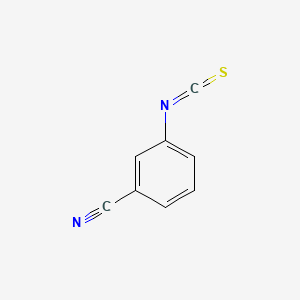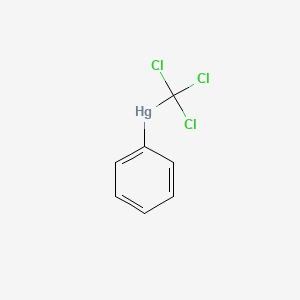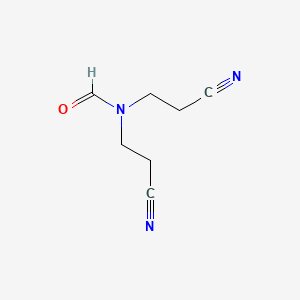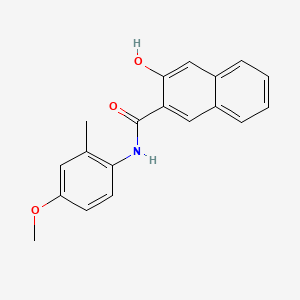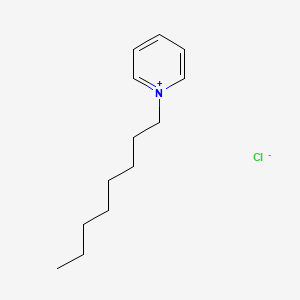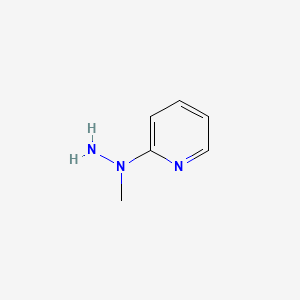![molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7](/img/structure/B1584626.png)
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
説明
“1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” include a molecular weight of 179.13 . It has a melting point of 229-230.5 °C (decomp), a predicted boiling point of 463.3±48.0 °C, and a predicted density of 1.68±0.1 g/cm3 .科学的研究の応用
Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
- Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .
Immunomodulation
- Scientific Field: Immunology
- Summary of Application: The compound is used as an immunomodulator targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application: The compound was chemically modified and tested for its JAK3 inhibitory activity .
- Results: The compound was identified as a potent, moderately selective JAK3 inhibitor. It showed an immunomodulating effect on interleukin-2-stimulated T cell proliferation .
Treatment of Hyperglycemia and Related Disorders
- Scientific Field: Endocrinology
- Summary of Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application: The compound was tested for its efficacy to reduce blood glucose .
- Results: The compound showed efficacy in reducing blood glucose, suggesting potential applications in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Fibroblast Growth Factor Receptor Inhibitor
- Scientific Field: Oncology
- Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
- Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .
Synthesis and Biomedical Applications
- Scientific Field: Medicinal Chemistry
- Summary of Application: The compound is used in the synthesis of a wide range of biomedical applications .
- Methods of Application: The compound was chemically modified and tested for its efficacy in various biomedical applications .
- Results: The compound showed efficacy in a wide range of biomedical applications, suggesting potential applications in various fields .
Anticancer Targeting Agent
- Scientific Field: Oncology
- Summary of Application: The compound is used as an anticancer targeting agent .
- Methods of Application: The compound was chemically modified and tested for its efficacy as an anticancer agent .
- Results: The compound showed efficacy as an anticancer agent, suggesting potential applications in cancer therapy .
Fibroblast Growth Factor Receptor Inhibitor
- Scientific Field: Oncology
- Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
- Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .
Synthesis and Biomedical Applications
- Scientific Field: Medicinal Chemistry
- Summary of Application: The compound is used in the synthesis of a wide range of biomedical applications .
- Methods of Application: The compound was chemically modified and tested for its efficacy in various biomedical applications .
- Results: The compound showed efficacy in a wide range of biomedical applications, suggesting potential applications in various fields .
Anticancer Targeting Agent
- Scientific Field: Oncology
- Summary of Application: The compound is used as an anticancer targeting agent .
- Methods of Application: The compound was chemically modified and tested for its efficacy as an anticancer agent .
- Results: The compound showed efficacy as an anticancer agent, suggesting potential applications in cancer therapy .
特性
IUPAC Name |
7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAIVJWNRFBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348635 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide | |
CAS RN |
74420-06-7 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



